N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]oxirane-2-carboxamide
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Overview
Description
“N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]oxirane-2-carboxamide” is a complex organic compound. It contains an indene moiety, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . The compound also contains an oxirane (or epoxide) group, which is a three-membered ring consisting of two carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The indene moiety contributes to the aromaticity of the molecule, while the oxirane group introduces strain due to its three-membered ring structure . The amide group (-CONH2) is a key functional group in biochemistry, often involved in protein structures .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the conditions and the reagents used. The oxirane group is highly reactive and can undergo ring-opening reactions in the presence of nucleophiles . The amide group can participate in hydrolysis, especially under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Generally, compounds with an indene moiety are crystalline and have specific odors . The presence of the oxirane group might increase the compound’s reactivity .Properties
IUPAC Name |
N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(13-9-17-13)15-6-5-10-7-11-3-1-2-4-12(11)8-10/h1-4,10,13H,5-9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRUCFSAOICFCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)CCNC(=O)C3CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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